molecular formula C17H19FN2O4S B3938153 N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No. B3938153
M. Wt: 366.4 g/mol
InChI Key: JEVKFXJIISILAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1-(4-fluorophenyl)-N-2-(4-methoxyphenyl)-N-2-(methylsulfonyl)alaninamide, also known as FMMA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMA is a derivative of alanine and has been shown to modulate the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. In

Mechanism of Action

N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide modulates the activity of certain enzymes by binding to their active sites and altering their conformation. This leads to a decrease in enzyme activity and subsequent downstream effects. For example, N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits DPP4 by binding to its active site and preventing it from cleaving the hormone glucagon-like peptide-1 (GLP-1), which is involved in the regulation of glucose metabolism. This leads to an increase in GLP-1 levels and subsequent improvement in glucose regulation.
Biochemical and Physiological Effects:
N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been shown to have several biochemical and physiological effects. One study showed that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide improves glucose tolerance and insulin sensitivity in mice with diet-induced obesity. Another study showed that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the growth of cancer cells in vitro and in vivo. These effects are likely due to the modulation of enzyme activity by N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide.

Advantages and Limitations for Lab Experiments

N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been shown to have potent enzyme-inhibitory activity, making it a useful tool for studying enzyme function. However, N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide also has limitations. It may have off-target effects on other enzymes, which could complicate data interpretation. Additionally, N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide may have poor solubility in aqueous solutions, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide. One direction is to further explore its potential therapeutic applications for diabetes and cancer. Another direction is to investigate its effects on other enzymes and cellular processes. Additionally, the development of more potent and selective N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide derivatives could lead to improved therapeutic efficacy and reduced off-target effects.

Scientific Research Applications

N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has been the subject of several scientific studies due to its potential therapeutic applications. One study showed that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the activity of the enzyme dipeptidyl peptidase-4 (DPP4), which is involved in the regulation of glucose metabolism. This suggests that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide may be a potential treatment for type 2 diabetes. Another study showed that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide inhibits the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cellular processes such as cell division and migration. This suggests that N~1~-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide may be a potential treatment for cancer.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-methoxy-N-methylsulfonylanilino)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-12(17(21)19-14-6-4-13(18)5-7-14)20(25(3,22)23)15-8-10-16(24-2)11-9-15/h4-12H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVKFXJIISILAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)N(C2=CC=C(C=C2)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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